Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Medicinal chemistry Structure-activity relationship Thiazole-oxadiazole hybrids

Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1251685-19-4; molecular formula C₁₃H₁₆N₄O₄S; MW 324.36 g/mol) is a bi-heterocyclic hybrid molecule comprising a 2,4-dimethyl-substituted thiazole ring linked via a 1,3,4-oxadiazole bridge to an ethyl 4-oxobutanoate ester tail. This compound belongs to the broader class of thiazole-oxadiazole conjugates, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting oncology, inflammation, and infectious disease pathways.

Molecular Formula C13H16N4O4S
Molecular Weight 324.36
CAS No. 1251685-19-4
Cat. No. B2591447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate
CAS1251685-19-4
Molecular FormulaC13H16N4O4S
Molecular Weight324.36
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=NN=C(O1)C2=C(N=C(S2)C)C
InChIInChI=1S/C13H16N4O4S/c1-4-20-10(19)6-5-9(18)15-13-17-16-12(21-13)11-7(2)14-8(3)22-11/h4-6H2,1-3H3,(H,15,17,18)
InChIKeyKFASQBLXPMHHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1251685-19-4): Structural Identity and Scaffold Classification


Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1251685-19-4; molecular formula C₁₃H₁₆N₄O₄S; MW 324.36 g/mol) is a bi-heterocyclic hybrid molecule comprising a 2,4-dimethyl-substituted thiazole ring linked via a 1,3,4-oxadiazole bridge to an ethyl 4-oxobutanoate ester tail [1]. This compound belongs to the broader class of thiazole-oxadiazole conjugates, a privileged scaffold in medicinal chemistry that has yielded clinical candidates targeting oncology, inflammation, and infectious disease pathways [2]. The 1,3,4-oxadiazole nucleus serves as a well-established bioisostere for ester and amide functionalities, conferring enhanced metabolic stability and hydrogen-bonding capacity relative to its carbonyl counterparts [3].

Why Generic Substitution Fails for Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate: Structural Specificity as a Determinant of Function


Thiazole-oxadiazole hybrids are not functionally interchangeable due to the profound impact of substitution pattern, linker identity, and heterocycle connectivity on target engagement and pharmacokinetic behavior. The 2,4-dimethyl substitution on the thiazole ring of CAS 1251685-19-4 creates a distinct electronic environment (enhanced electron density at the 5-position for oxadiazole coupling) and steric profile compared to mono-methyl or unsubstituted analogs, directly affecting binding pocket complementarity [1]. Studies on related oxadiazole-thiazole RORγt inverse agonists demonstrated that replacing an amide linker with a 1,3,4-oxadiazole bioisostere improved aqueous solubility and oral pharmacokinetic parameters by over an order of magnitude compared to the parent carboxamide series [2]. Furthermore, within the thiazole-oxadiazole class, small changes in thiazole substitution have been shown to alter aromatase inhibitory activity and cytotoxicity profiles against MCF-7 breast cancer cells, with compounds bearing small alkyl substitutions on the thiazole ring exhibiting enhanced selectivity for cancer cells over healthy L929 fibroblasts [3].

Quantitative Differentiation Evidence for Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate Against Closest Analogs


Structural Differentiation: 2,4-Dimethyl Substitution vs. 2-Methyl Mono-Substitution on the Thiazole Ring

The target compound carries a 2,4-dimethyl substitution on the thiazole ring (C₁₃H₁₆N₄O₄S, MW 324.36), whereas its closest commercially cataloged analog, ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (C₁₂H₁₄N₄O₄S, MW 310.33), bears only a single methyl group at the 2-position [1]. The additional 4-methyl group in CAS 1251685-19-4 increases both steric bulk and electron density at the thiazole 5-position, where the oxadiazole coupling occurs. In the thiazole-oxadiazole hybrid class, compounds with 2,4-dimethylthiazole substitution have been associated with enhanced target binding affinity in alkaline phosphatase inhibition assays, with the most potent analog (8g) in a related propanamide-linked series achieving an IC₅₀ of 0.211 μM and a Ki of 0.42 μM — approximately 25-fold more potent than the reference inhibitor KH₂PO₄ (IC₅₀ = 5.242 μM) [2]. The additional methyl group increases logP by an estimated 0.5–0.7 units, enhancing membrane permeability potential relative to the mono-methyl analog .

Medicinal chemistry Structure-activity relationship Thiazole-oxadiazole hybrids

Class-Level Anticancer Potential: Thiazole-Oxadiazole Hybrids Against MCF-7 Breast Cancer Cells

While no direct MCF-7 cytotoxicity data exist for CAS 1251685-19-4 specifically, structurally related thiazole-oxadiazole hybrids have demonstrated consistent antiproliferative activity against the MCF-7 breast cancer cell line. In a 2023 study, thiazole-thiadiazole-oxadiazole hybrid compounds bearing small alkyl thiazole substitutions (compounds 5a–5c) showed selective cytotoxicity against MCF-7 cells while sparing healthy L929 fibroblasts, with aromatase inhibitory activity identified as a putative mechanism [1]. Across the broader 1,3,4-oxadiazole class, reported MCF-7 IC₅₀ values span 1.1–15.7 μM, with the most potent hybrid compounds achieving sub-micromolar activity [2]. The ethyl 4-oxobutanoate ester tail present in CAS 1251685-19-4 provides a structural feature absent in the simpler 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine precursor (CAS 31877-60-8; MW 196.23), offering a functional handle for further derivatization or potential prodrug character [3].

Anticancer Cytotoxicity Breast cancer Oxadiazole

1,3,4-Oxadiazole as a Superior Bioisostere for Amide Replacement: Improved PK Profile in Thiazole-Containing Scaffolds

The 1,3,4-oxadiazole ring in CAS 1251685-19-4 functions as a metabolically stable bioisostere for the amide bond, a feature extensively validated in the thiazole-oxadiazole RORγt inverse agonist program. In this program, replacing the thiazole-2-carboxamide with a 1,3,4-oxadiazole-substituted thiazole resulted in compounds with 'significantly improved aqueous solubility, ADME parameters and oral PK properties' compared to the parent carboxamide series (compound 1/6) [1]. This bioisosteric replacement strategy is directly relevant to CAS 1251685-19-4, as the compound incorporates the identical 1,3,4-oxadiazole-thiazole connectivity pattern. The oxadiazole ring provides enhanced hydrogen-bond acceptor capacity (two nitrogen atoms and one oxygen atom in the ring) while resisting hydrolytic cleavage that would degrade a corresponding amide or ester linkage under physiological conditions [2]. This differentiates CAS 1251685-19-4 from purely amide-linked thiazole conjugates.

Bioisostere Pharmacokinetics Drug design Oxadiazole

Differential Synthetic Accessibility: The 4-Oxobutanoate Ester as a Versatile Derivatization Handle vs. the Unfunctionalized Amine Precursor

CAS 1251685-19-4 contains an ethyl 4-oxobutanoate ester tail (C₆H₉O₃ side chain) appended via an amine linkage to the oxadiazole ring. This distinguishes it from the simpler precursor 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine (CAS 31877-60-8; C₇H₈N₄OS, MW 196.23), which terminates in a free primary amine [1]. The ester functionality enables: (1) direct hydrolysis to the corresponding carboxylic acid for aqueous solubility optimization; (2) transesterification to diversify the ester moiety; (3) potential functioning as a prodrug through esterase-mediated cleavage in cellular or in vivo contexts [2]. In the related thiazole-oxadiazole antimicrobial series, the presence of ester functionalities (ethyl acetate at the thiazole 4-position) was critical for enabling subsequent hydrazide formation and cyclization to the bioactive oxadiazole-thiol intermediates [3]. The 4-oxobutanoate chain length (four carbons between the amine and ester carbonyl) provides a specific spatial separation that differs from the more common acetate (2-carbon) or propanoate (3-carbon) linkers.

Synthetic chemistry Derivatization Prodrug design Chemical biology

Antimicrobial Activity Potential: Thiazole-1,3,4-Oxadiazole Conjugates Against Bacterial and Fungal Strains

Thiazole-substituted 1,3,4-oxadiazole derivatives have demonstrated consistent antimicrobial activity in multiple independent studies, providing class-level support for the antimicrobial screening potential of CAS 1251685-19-4. In the 2021 study by Kokate and Patil, S-substituted thiazolyl-1,3,4-oxadiazole derivatives 5a–h showed enhanced antibacterial and antifungal activities relative to their unsubstituted thiol precursors (4a–b), with compounds bearing 4-fluoro substitution on the aryl ring exhibiting the most robust activity irrespective of the R group [1]. In a separate study, oxadiazolylthiazole compound 18 demonstrated potent antifungal activity against 20 drug-resistant clinical fungal isolates with MIC values ranging from 0.125 to 2.0 μg/mL, outperforming fluconazole in disrupting mature Candida biofilms [2]. The 2,4-dimethylthiazole moiety present in CAS 1251685-19-4 is structurally related to the thiazole component of several known antimicrobial pharmacophores, including the antiretroviral drug Ritonavir and the antifungal agent Abafungin [3].

Antimicrobial Antibacterial Antifungal Thiazole-oxadiazole

Alkaline Phosphatase Inhibition: Quantitative Benchmark from the Closest Structurally Characterized Hybrid Series

The closest experimentally characterized structural series to CAS 1251685-19-4 is the set of thiazole-(5-aryl)oxadiazole hybrids with propanamide linkers reported by Butt et al. (2023) [1]. In this series, all eight compounds (8a–8h) exhibited alkaline phosphatase inhibitory activity superior to the standard inhibitor KH₂PO₄ (IC₅₀ = 5.242 ± 0.473 μM). The most potent compound, 8g, achieved an IC₅₀ of 0.211 ± 0.019 μM with a non-competitive inhibition mechanism (Ki = 0.42 μM determined by Dixon plot analysis) [1]. The structural difference between this characterized series and CAS 1251685-19-4 lies in the linker: the reference series uses a propanamide linker, while CAS 1251685-19-4 employs an amino-4-oxobutanoate ethyl ester linker (one additional methylene unit and ester terminus instead of aryl substitution). This structural analogy suggests CAS 1251685-19-4 may exhibit enzyme inhibitory activity within a comparable potency range, with the ester terminus offering an additional handle for pharmacokinetic modulation .

Enzyme inhibition Alkaline phosphatase Kinetics Thiazole-oxadiazole

Recommended Research and Industrial Application Scenarios for Ethyl 4-((5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CAS 1251685-19-4)


Medicinal Chemistry SAR Campaigns Targeting Thiazole Substitution Effects on Anticancer Potency

CAS 1251685-19-4 serves as a key analog in structure-activity relationship (SAR) studies exploring the impact of 2,4-dimethyl substitution on the thiazole ring within oxadiazole-linked hybrids. As demonstrated by Evren et al. (2023), small alkyl substitutions on the thiazole moiety significantly influence cytotoxicity selectivity between MCF-7 cancer cells and L929 healthy fibroblasts [1]. This compound enables head-to-head comparison with the mono-methyl analog (2-methylthiazol-4-yl variant) to isolate the contribution of the additional 4-methyl group to antiproliferative activity. The 4-oxobutanoate ester tail provides a functional group for potential hydrolysis to the carboxylic acid, enabling parallel assessment of ester vs. acid forms in the same assay panel.

Enzyme Inhibition Screening: Alkaline Phosphatase and Related Phosphatase Targets

The thiazole-oxadiazole hybrid scaffold has demonstrated consistent alkaline phosphatase inhibitory activity, with the most potent analog in the propanamide-linked series achieving an IC₅₀ of 0.211 μM and a Ki of 0.42 μM — approximately 25-fold more potent than the reference inhibitor KH₂PO₄ (IC₅₀ = 5.242 μM) [2]. CAS 1251685-19-4 extends this pharmacophore with a 4-oxobutanoate ester linker, offering the opportunity to evaluate whether the extended chain length and ester terminus enhance or modulate enzyme inhibitory potency relative to the propanamide series. The non-competitive inhibition mechanism established for compound 8g (Lineweaver-Burk analysis) provides a mechanistic framework for comparative kinetic studies [2].

Antimicrobial Susceptibility Testing Against Drug-Resistant Clinical Isolates

Thiazole-1,3,4-oxadiazole conjugates have shown promise against drug-resistant pathogens. Oxadiazolylthiazole compound 18 achieved MIC values of 0.125–2.0 μg/mL against 20 fluconazole-resistant clinical fungal isolates, including Candida species, Cryptococcus, and Aspergillus fumigatus, and outperformed fluconazole in disrupting mature Candida biofilms [3]. CAS 1251685-19-4, with its 2,4-dimethylthiazole-5-yl substitution, represents a structurally distinct entry point for antimicrobial screening. The compound should be prioritized for broth microdilution MIC determination against Gram-positive (S. aureus including MRSA, S. pyogenes), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans, A. niger) panels, following the protocols established by Kokate and Patil (2021) [4].

Prodrug Design and Pharmacokinetic Optimization Studies Leveraging the Ethyl Ester Moiety

The ethyl 4-oxobutanoate ester in CAS 1251685-19-4 provides a built-in prodrug handle. Ethyl esters are well-precedented as esterase-cleavable prodrug moieties that can enhance oral bioavailability of carboxylic acid-containing pharmacophores [5]. The 1,3,4-oxadiazole ring itself functions as a bioisostere for amide bonds, and the combination of oxadiazole bioisostere + ethyl ester prodrug in a single molecular entity is supported by the RORγt inverse agonist program, where oxadiazole-substituted thiazoles demonstrated 'significantly improved aqueous solubility, ADME parameters and oral PK properties' [6]. This compound is suitable for in vitro metabolic stability assays (liver microsomes, plasma esterase panels) and parallel artificial membrane permeability assays (PAMPA) to quantify the contribution of the ester moiety to membrane permeability and assess its susceptibility to hydrolytic cleavage.

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